3-Amino-3-(4-chlorophenyl)-1-propanol

Asymmetric Synthesis Enantioselectivity Kinase Inhibition

Procure the exact, well-characterized Capivasertib Impurity 21 (3-Amino-3-(4-chlorophenyl)-1-propanol), mandated for ANDA filings and analytical method validation. Unlike non-identical analogs, its distinct β-carbon substitution ensures accurate pharmacophoric geometry for SERT selectivity (6.6-fold over DAT) and potent α3β4 nAChR antagonism (IC50=1.8 nM). Ideal as a chiral building block for meta-functionalized pyridines. Full CoA and characterization data provided for regulatory compliance.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 68208-26-4
Cat. No. B1285026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-chlorophenyl)-1-propanol
CAS68208-26-4
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCO)N)Cl
InChIInChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2
InChIKeyJGNACDMQJLVKIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(4-chlorophenyl)-1-propanol (CAS 68208-26-4) Procurement & Research Baseline


3-Amino-3-(4-chlorophenyl)-1-propanol (CAS 68208-26-4) is a chiral β-amino alcohol featuring a 4-chlorophenyl substituent [1]. It serves as a versatile synthetic intermediate for meta-functionalized pyridines and is a documented impurity in the kinase inhibitor Capivasertib, supplied with full regulatory characterization for ANDA filings [2]. The racemic mixture possesses a molecular weight of 185.65 g/mol, a calculated LogP of 2.42250, and a topological polar surface area of 46.2 Ų [REFS-1, REFS-4].

3-Amino-3-(4-chlorophenyl)-1-propanol: Why In-Class Analogs Cannot Be Interchanged


Despite sharing a molecular formula with compounds like 3-amino-1-(4-chlorophenyl)propan-1-ol (CAS 46051-56-3) and methoxy analogs (CAS 68208-24-2), 3-Amino-3-(4-chlorophenyl)-1-propanol exhibits distinct pharmacophoric geometry that profoundly influences its biological target profile and synthetic utility. The specific placement of the 4-chlorophenyl group on the β-carbon relative to the amino and hydroxyl moieties dictates its interaction with monoamine transporters, nicotinic acetylcholine receptors, and metabolic enzymes such as CYP3A4 [REFS-1, REFS-2]. Furthermore, its role as a defined, characterized impurity in Capivasertib development requires exact chemical identity for regulatory compliance, precluding substitution with any structurally similar but non-identical compound [2].

3-Amino-3-(4-chlorophenyl)-1-propanol: Quantitative Differentiation Data for Scientific Selection


Chiral Purity: Racemate (CAS 68208-26-4) vs. (S)-Enantiomer (CAS 886061-26-3) in Akt Inhibition

The (S)-enantiomer of 3-Amino-3-(4-chlorophenyl)-1-propanol (CAS 886061-26-3) demonstrates a specific and potent inhibition of Akt kinase (Akt1 IC50 = 88 nM), a property not shared by the racemate (CAS 68208-26-4) [1]. This highlights the critical role of stereochemistry in target engagement and dictates that procurement of the specific enantiomer is mandatory for research programs focused on Akt signaling pathways.

Asymmetric Synthesis Enantioselectivity Kinase Inhibition

Neurotransmitter Transporter Selectivity: 3-Amino-3-(4-chlorophenyl)-1-propanol vs. In-Class Aminopropanols

3-Amino-3-(4-chlorophenyl)-1-propanol exhibits a distinct selectivity profile for serotonin transporter (SERT) over dopamine transporter (DAT), with a 6.6-fold lower IC50 for SERT (IC50 = 100 nM) compared to DAT (IC50 = 658 nM) [1]. This contrasts with the typical profile of other aminopropanols, such as certain substituted cathinones, which often show balanced or preferential DAT inhibition. This selectivity fingerprint is a key differentiator for neuroscience research applications focused on serotonergic systems.

Monoamine Transporters SERT DAT Selectivity Profile

Nicotinic Acetylcholine Receptor (nAChR) Subtype Antagonism: 3-Amino-3-(4-chlorophenyl)-1-propanol vs. Reference Antagonists

This compound functions as an antagonist at multiple nAChR subtypes, with notable potency at the α3β4 subtype (IC50 = 1.8 nM) and lower potency at α4β2 (IC50 = 12.0 nM) and α4β4 (IC50 = 15.0 nM) [1]. This subtype preference (α3β4-selective) distinguishes it from other nAChR ligands like benzethonium chloride, which exhibits a different profile (α4β2 IC50 = 49 nM, α7 IC50 = 122 nM) [2]. This specific antagonism profile is valuable for studies dissecting the roles of different nAChR subunits in neurological processes.

Nicotinic Receptors nAChR Subtype Selectivity

CYP3A4 Time-Dependent Inhibition (TDI) Risk: 3-Amino-3-(4-chlorophenyl)-1-propanol vs. Structural Analogs

3-Amino-3-(4-chlorophenyl)-1-propanol displays time-dependent inhibition (TDI) of CYP3A4, with a significant IC50 shift after a 30-minute pre-incubation (IC50 = 17 nM after pre-incubation) [1]. This contrasts with a related analog, which shows a much weaker, non-time-dependent inhibition profile (CYP3A4 IC50 = 310 nM, no pre-incubation shift reported) [2]. This indicates a higher risk of drug-drug interactions mediated by CYP3A4 inactivation for the target compound and its derived molecules, a critical consideration for lead optimization in medicinal chemistry.

Drug Metabolism CYP450 Inhibition ADME-Tox

Synthetic Utility: Key Impurity Standard for Capivasertib (AZD5363) Development and Regulatory Filing

3-Amino-3-(4-chlorophenyl)-1-propanol (CAS 68208-26-4) is a structurally defined and characterized impurity of the AKT inhibitor Capivasertib [1]. It is supplied with detailed analytical characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1]. This specific application is not shared by its positional isomer (CAS 46051-56-3) or methoxy analog (CAS 68208-24-2), making it a mandatory procurement item for any organization involved in the development, manufacturing, or regulatory filing of Capivasertib or its generic versions.

Pharmaceutical Impurity Reference Standard ANDA Filing

3-Amino-3-(4-chlorophenyl)-1-propanol: High-Value Research & Industrial Application Scenarios


Capivasertib (AZD5363) ANDA Filing and Quality Control

This is the most compelling and high-value application scenario for CAS 68208-26-4. As Capivasertib Impurity 21, this compound is an essential reference standard for any pharmaceutical company or CRO engaged in the development, analytical method validation, or quality control of Capivasertib drug substance or drug product, particularly for ANDA filings . Procurement of the exact, well-characterized impurity is mandated by regulatory authorities (e.g., FDA, EMA) for demonstrating control over the manufacturing process and ensuring batch-to-batch consistency.

Development of Selective Serotonergic Agents for Neuroscience Research

The compound's demonstrated 6.6-fold selectivity for SERT over DAT (IC50 = 100 nM vs. 658 nM) positions it as a valuable starting material or pharmacophore for medicinal chemistry programs aiming to develop novel selective serotonin reuptake inhibitors (SSRIs) or other serotonergic modulators. This selectivity profile is a key differentiator from more promiscuous aminopropanol analogs, allowing for more focused structure-activity relationship (SAR) studies.

Elucidation of Nicotinic Acetylcholine Receptor (nAChR) Subtype Functions

With its potent and subtype-selective antagonism of α3β4 nAChRs (IC50 = 1.8 nM) over α4β2 and α4β4 subtypes , this compound serves as a crucial pharmacological tool for dissecting the physiological and pathological roles of specific nAChR subtypes. Researchers investigating cholinergic signaling in areas such as addiction, pain, and neurodegeneration can utilize this distinct pharmacological fingerprint to isolate α3β4-mediated effects, a capability not afforded by less selective ligands.

Synthesis of Meta-Functionalized Pyridines and Advanced Building Blocks

As a readily available and versatile chiral amino alcohol, 3-Amino-3-(4-chlorophenyl)-1-propanol is explicitly cited as a useful reactant for the synthesis of meta-functionalized pyridines . Its bifunctional nature (amino and hydroxyl groups) and chiral center make it an ideal building block for constructing more complex, functionalized heterocyclic scaffolds in medicinal chemistry and chemical biology research.

Technical Documentation Hub

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